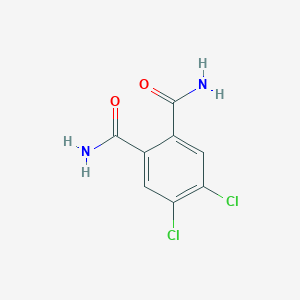

4,5-Dichlorophthalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIXKEAUEDTQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350845 | |

| Record name | 4,5-Dichlorophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147699-62-5 | |

| Record name | 4,5-Dichlorophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichlorophthalamide: Structure, Properties, and Synthetic Applications

Introduction: Unveiling a Core Scaffold in Chemical Synthesis

4,5-Dichlorophthalamide, systematically known as 5,6-dichloro-1H-isoindole-1,3(2H)-dione, is a chlorinated derivative of the widely recognized phthalimide scaffold. While seemingly a simple modification of a classic structure, the introduction of two chlorine atoms onto the benzene ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its utility. This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its structural characteristics, chemical behavior, and strategic applications for researchers in synthetic chemistry and drug discovery. The presence of the electron-withdrawing chloro substituents enhances the acidity of the N-H proton and modifies the aromatic ring's susceptibility to nucleophilic attack, making it a distinct and valuable building block.[1]

This document serves as a technical resource, consolidating critical data and field-proven methodologies for professionals seeking to leverage this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound define its behavior in a laboratory setting. The molecule consists of a benzene ring fused to a five-membered heterocyclic ring containing an imide functional group. Two chlorine atoms are substituted at the 4 and 5 positions of the aromatic ring.

Structural Representation

The 2D structure of this compound is depicted below, illustrating the arrangement of atoms and the core phthalimide architecture.

Caption: 2D Chemical Structure of this compound.

Core Chemical and Physical Data

The essential physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 15997-89-4 | [2] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2] |

| Molecular Weight | 216.02 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 217-219 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in acetone, chloroform. | [1] |

| InChI Key | QJPBDGMPYPSJSF-UHFFFAOYSA-N | [2] |

| SMILES | Clc1cc2C(=O)NC(=O)c2cc1Cl | [2] |

Reactivity and Chemical Behavior

The chemical personality of this compound is dominated by the interplay between the imide group and the dichlorinated aromatic ring.

-

Acidity of the N-H Proton : The two electron-withdrawing carbonyl groups flanking the nitrogen atom render the N-H proton significantly acidic (pKa of unsubstituted phthalimide is ~8.3).[1] This acidity is further enhanced by the inductive effect of the two chlorine atoms on the benzene ring. This property is paramount in the Gabriel synthesis and its variations, where the molecule is readily deprotonated by a mild base (e.g., potassium carbonate) to form a nucleophilic phthalimide anion.

-

Nucleophilic Substitution at Nitrogen : The resulting phthalimide anion is an excellent nucleophile, readily reacting with alkyl halides to form N-substituted derivatives. This reaction is a cornerstone of the Gabriel synthesis for preparing primary amines.[1]

-

Ring-Opening Reactions : The imide ring, while stable, can be cleaved under specific conditions. Treatment with strong nucleophiles like hydrazine or aqueous base leads to the opening of the five-membered ring.[3] This is often the final step in the Gabriel synthesis to liberate the desired primary amine.[1]

-

Aromatic Ring Chemistry : The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the imide moiety and the chlorine atoms. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution, although harsh conditions are typically required.

Synthesis Protocol: From Anhydride to Imide

This compound is most commonly and efficiently synthesized from its corresponding anhydride, 4,5-dichlorophthalic anhydride. The following protocol details a reliable method for this transformation.

Diagram of Synthetic Workflow

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichlorophthalamide

Introduction: Defining 4,5-Dichlorophthalamide in Context

This compound, systematically known as 4,5-dichlorobenzene-1,2-dicarboxamide, is a halogenated aromatic diamide. Unlike its more commonly cited precursor, 4,5-dichlorophthalimide, the diamide features two primary amide groups originating from the benzene ring's ortho positions. This structural distinction is critical, as it fundamentally alters the compound's hydrogen bonding capabilities, reactivity, and solubility profile. While not as extensively characterized in standalone studies as its imide counterpart, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of pigments and functional materials. For instance, it is a direct precursor to 4,5-dichloro-1,2-dicyanobenzene, a building block for substituted phthalocyanines, which are vital as specialized dyes and molecular organic conductors.

This guide provides a comprehensive overview of the known physicochemical properties of this compound, complemented by field-proven, standardized methodologies for their determination. The focus is on the causality behind experimental choices, ensuring that researchers can not only understand the data but also confidently reproduce and validate these characterizations in their own laboratories.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented below.

| Property | Value / Data | Source |

| IUPAC Name | 4,5-dichlorobenzene-1,2-dicarboxamide | N/A |

| Molecular Formula | C₈H₆Cl₂N₂O₂ | N/A |

| Molecular Weight | 233.05 g/mol | N/A |

| CAS Number | Not explicitly available in searched literature. | N/A |

| Appearance | Precipitated solid | [1] |

| Melting Point | Not explicitly reported; requires experimental determination. | N/A |

| Boiling Point | Expected to decompose before boiling at atmospheric pressure. | N/A |

| Aqueous Solubility | Low; precipitates from aqueous ammonia solution. | [1] |

| pKa | Not experimentally determined. | N/A |

Synthesis from 4,5-Dichlorophthalimide

The primary route to this compound is through the ammonolysis of its corresponding imide. This reaction involves the nucleophilic attack of ammonia on the carbonyl carbons of the imide ring, leading to ring-opening and the formation of the diamide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures[1]. The causality for using a concentrated ammonia solution is to provide a high concentration of the nucleophile (NH₃) to drive the equilibrium towards the ring-opened diamide product. The addition of ammonium chloride can help to buffer the solution.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, combine 4,5-dichlorophthalimide (1.0 eq) with a 25% aqueous ammonia solution.

-

Reaction Execution : Stir the suspension at a controlled temperature (e.g., 30°C) for approximately 2-4 hours[1]. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting imide spot.

-

Product Isolation : Upon completion, cool the reaction mixture in an ice bath (e.g., to 5°C) to maximize the precipitation of the product[1].

-

Purification : Collect the resulting solid precipitate by vacuum filtration.

-

Washing : Wash the collected solid thoroughly with cold deionized water to remove unreacted ammonia, ammonium salts, and other water-soluble impurities.

-

Drying : Dry the purified product under vacuum to yield this compound.

-

Characterization : The final product should be characterized by determining its melting point and recording its IR and NMR spectra to confirm its identity and purity.

Sources

4,5-Dichlorophthalamide CAS number 15997-89-4

An In-Depth Technical Guide to 4,5-Dichlorophthalamide (CAS: 15997-89-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 15997-89-4), a versatile halogenated phthalimide derivative. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental chemical and physical properties, detailed synthesis and purification protocols, and robust analytical characterization methods. Furthermore, it explores its diverse applications as a key intermediate in organic synthesis, including its role in the development of agrochemicals, dyes, and as a specialized amino-protecting group in carbohydrate chemistry. While direct biological activity is not extensively documented, its utility as a scaffold for bioactive molecules is discussed within the context of medicinal chemistry. This guide concludes with essential safety, handling, and storage information to ensure its proper use in a laboratory setting.

Chemical & Physical Properties

This compound, also known by its systematic name 5,6-dichloro-1H-isoindole-1,3(2H)-dione, is a white to off-white crystalline solid.[1] Its core structure consists of a phthalimide moiety with two chlorine atoms substituted on the benzene ring, which significantly influences its reactivity and physical properties.[1] The compound is sparingly soluble in water but demonstrates greater solubility in organic solvents like acetone and chloroform.[1]

| Property | Value | Source |

| CAS Number | 15997-89-4 | [2] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2][3] |

| Molecular Weight | 216.02 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 217-219 °C | [2][4] |

| Density | 1.643 g/cm³ | [4] |

| Solubility | Sparingly soluble in water; soluble in acetone, chloroform | [1] |

| InChI Key | QJPBDGMPYPSJSF-UHFFFAOYSA-N | [2] |

| SMILES | Clc1cc2C(=O)NC(=O)c2cc1Cl | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of its corresponding acid or anhydride with an ammonia source. A reliable method involves the treatment of 4,5-dichlorophthalic acid with ammonium carbonate in acetic acid.[5] The rationale for this approach is the in-situ formation of the ammonium salt of the dicarboxylic acid, which upon heating, undergoes cyclization via dehydration to form the stable five-membered imide ring. Acetic acid serves as a high-boiling solvent that facilitates the removal of water, driving the reaction to completion.

Detailed Synthesis Protocol[5]

-

Apparatus Setup: Assemble a distillation apparatus with a 500 mL round-bottom flask, a distillation head, a condenser, and a receiving flask. Place the reaction flask on a suitable heating mantle (e.g., a sand bath).

-

Reagent Addition: To the 500 mL flask, add ammonium carbonate (135 g, 1.4 mol) followed by glacial acetic acid (300 mL).

-

Addition of Starting Material: Carefully add 4,5-dichlorophthalic acid (150 g, 0.64 mol) to the mixture.

-

Reaction: Heat the reaction mixture to boiling. Acetic acid and water will begin to distill. Continue the distillation until approximately 250 mL of solvent has been collected. This step is critical for removing the water formed during the imide ring closure.

-

Precipitation: Allow the remaining reaction mixture to cool slightly, then pour it into 200 mL of cold water while stirring. The product will precipitate as a solid.

-

Isolation and Purification: Filter the precipitate using a Büchner funnel. Wash the collected solid thoroughly with water to remove any residual acetic acid and inorganic salts.

-

Drying: Dry the purified product in air or in a vacuum oven at a moderate temperature. The expected yield is approximately 130 g (94%).

Purification

For most applications, the product obtained from the above protocol is of sufficient purity (>97%).[2] If higher purity is required, recrystallization can be performed using an appropriate solvent system, such as an ethanol/water mixture.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is crucial. Standard spectroscopic techniques are employed for this purpose.[6]

| Technique | Expected Data |

| ¹H NMR | A single peak (singlet) in the aromatic region, typically around δ 8.05 ppm (in DMSO-d₆), corresponding to the two equivalent aromatic protons.[5] |

| ¹³C NMR | Signals corresponding to the carbonyl carbons and the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3224 cm⁻¹), C=O stretching of the imide group (approx. 1711 cm⁻¹), and C-Cl stretching.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (216.02 m/z), showing the characteristic isotopic pattern for a molecule containing two chlorine atoms. |

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dried this compound sample.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Dissolution: Cap the NMR tube and vortex or gently agitate it until the sample is fully dissolved. Mild heating may be required for less soluble samples.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.[7][8]

Applications in Chemical Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the imide nitrogen and the potential for nucleophilic substitution of the chlorine atoms under certain conditions.[1]

-

Intermediate for Agrochemicals and Dyes: The dichlorinated phthalimide core is a precursor for various agrochemicals and pigments.[1] The chlorine substituents can be displaced by other functional groups to synthesize a range of derivatives.

-

Synthesis of N-Substituted Phthalimides: The imide proton is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation. This is a fundamental step in the Gabriel synthesis of primary amines and in the creation of complex molecules, such as N-(3-bromopropyl)-4,5-dichlorophthalimide.[2][6]

-

Precursor to Phthalocyanines: It can be converted to 4,5-dichlorophthalonitrile, a key starting material for the synthesis of peripherally substituted phthalocyanine dyes and pigments.[9]

-

Amino-Protecting Group: The 4,5-dichlorophthaloyl (DCPhth) group has been developed as a superior alternative to the standard phthaloyl (Phth) group for protecting amino functionalities, particularly in carbohydrate chemistry.[10][11] The electron-withdrawing chlorine atoms facilitate the removal of the protecting group under much milder conditions (e.g., using ethylenediamine at room temperature) compared to the harsh conditions often required for dephthaloylation.[10][11] This mild deprotection is crucial when working with sensitive, complex oligosaccharides.

Caption: Key synthetic applications of this compound.

Biological Activity and Drug Development Context

While specific, potent biological activity for this compound itself is not widely reported in the literature, the phthalimide scaffold is a well-established pharmacophore in medicinal chemistry. Many halogenated natural products exhibit significant biological activities, including antibacterial, antifungal, and antitumor effects.[12]

Phthalimide derivatives have been investigated for a wide range of therapeutic applications. For instance, certain N-phenyl-substituted phthalimides have shown inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria, by targeting the cytochrome bc₁ complex.[13] The core structure of this compound serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. The chlorine atoms provide handles for further chemical modification (e.g., via palladium-catalyzed cross-coupling reactions), and the imide nitrogen can be functionalized to explore structure-activity relationships (SAR).

Caption: Conceptual role in a drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling using appropriate personal protective equipment (PPE).[2] It is known to cause skin and eye irritation and may cause respiratory irritation.[2]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Target Organs | Respiratory system[2] |

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

This compound is a readily synthesized and synthetically valuable chemical intermediate. Its stable, dichlorinated phthalimide structure makes it an important precursor for a variety of chemical products and a specialized tool in complex organic synthesis, most notably as the source of the DCPhth amino-protecting group. For medicinal chemists, it represents a promising and adaptable scaffold for the development of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

References

-

4,5-DICHLOROPHTHALIMIDE [15997-89-4]. (n.d.). Chemsigma. Retrieved from [Link]

-

Manabe, S., & Ito, Y. (2001). 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. The Journal of Organic Chemistry, 66(22), 7475–7481. Retrieved from [Link]

-

4,5-DICHLOROPHTHALIMIDE(15997-89-4). (n.d.). LookChem. Retrieved from [Link]

-

Klyushin, V. V., et al. (2024). IMPROVED METHOD FOR PREPARATION OF 4,5-DICHLOROPHTHALONITRILE AND SYNTHESIS OF 4-CHLORO-5-(R-AMINO)PHTHALONITRILES ON ITS BASIS. MACROHETEROCYCLES, 5(2), 95-101. Retrieved from [Link]

-

Manabe, S., & Ito, Y. (2001). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. PubMed. Retrieved from [Link]

-

A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved from [Link]

-

Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. Retrieved from [Link]

-

Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. (2023). PMC. Retrieved from [Link]

-

Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2019). NIH. Retrieved from [Link]

-

Biological Activities and Potential Applications of Phytotoxins. (2024). MDPI. Retrieved from [Link]

-

Biological activity and physicochemical parameters of marine halogenated natural products... (2005). PubMed. Retrieved from [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. (n.d.). PubChem. Retrieved from [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2016). MDPI. Retrieved from [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved from [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved from [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. Retrieved from [Link]

-

Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Analytical Methods (methods used to detect and measure each analyte). (n.d.). FDA. Retrieved from [Link]

-

4,5-Dichlorophthalic acid. (n.d.). PubChem. Retrieved from [Link]

-

A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. (2017). PMC - NIH. Retrieved from [Link]

Sources

- 1. CAS 15997-89-4: 4,5-dichlorophthalimide | CymitQuimica [cymitquimica.com]

- 2. 4,5-二氯邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. chemintech.ru [chemintech.ru]

- 6. 4,5-Dichlorophthalimide 97 15997-89-4 [sigmaaldrich.com]

- 7. bionmr.unl.edu [bionmr.unl.edu]

- 8. mdpi.com [mdpi.com]

- 9. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activity of Recently Discovered Halogenated Marine Natural Products | MDPI [mdpi.com]

- 13. Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

synthesis route to 4,5-Dichlorophthalamide from dichlorophthalic acid

An In-depth Technical Guide to the Synthesis of 4,5-Dichlorophthalamide from 4,5-Dichlorophthalic Acid

Introduction

This compound is a halogenated aromatic diamide that serves as a valuable building block in the synthesis of various functional organic molecules. Its structural features, including the presence of two chlorine atoms and two amide functional groups on a benzene ring, make it a precursor for pigments, polymers, and compounds with potential pharmaceutical applications. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic route to this compound, starting from the readily available 4,5-dichlorophthalic acid. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, mechanistic insights, and practical guidance.

Synthetic Strategy: A Two-Step Approach

The most direct and efficient pathway for the synthesis of this compound from 4,5-dichlorophthalic acid involves a two-step process. This strategy is predicated on the initial conversion of the dicarboxylic acid into a more reactive intermediate, the corresponding cyclic anhydride, which is then subjected to amidation.

-

Step 1: Dehydration to 4,5-Dichlorophthalic Anhydride. The first step involves the intramolecular dehydration of 4,5-dichlorophthalic acid to form the cyclic 4,5-dichlorophthalic anhydride. This is a crucial activation step, as the anhydride is significantly more susceptible to nucleophilic attack than the parent dicarboxylic acid.

-

Step 2: Amidation of 4,5-Dichlorophthalic Anhydride. The second step is the reaction of the synthesized anhydride with an ammonia source to yield the target this compound. This reaction proceeds via the opening of the anhydride ring by the nucleophilic ammonia.

This two-step approach is advantageous due to the high yields and purity of the intermediate and final products, as well as the relatively straightforward experimental procedures.

Experimental Protocols

Part A: Synthesis of 4,5-Dichlorophthalic Anhydride

This protocol is adapted from established procedures for the dehydration of phthalic acids.[1][2] Acetic anhydride is employed as both the dehydrating agent and the reaction solvent.

Materials and Equipment:

-

4,5-Dichlorophthalic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichlorophthalic acid (e.g., 0.1 moles).

-

Add a sufficient volume of acetic anhydride to fully suspend the acid (e.g., 3-4 mL per gram of acid).[2]

-

Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-3 hours.[1][2]

-

After the reflux period, allow the reaction mixture to cool to room temperature. As the solution cools, the 4,5-dichlorophthalic anhydride will precipitate out of the solution.

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of a non-polar solvent, such as diethyl ether or hexane, to remove residual acetic anhydride and acetic acid.

-

Dry the product under vacuum to obtain pure 4,5-dichlorophthalic anhydride as a white solid.

Causality of Experimental Choices:

-

Acetic Anhydride: Acetic anhydride is an excellent choice for this dehydration because it is a powerful dehydrating agent that also serves as a solvent for the reaction. The by-product, acetic acid, is volatile and easily removed.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and dehydration to occur at a reasonable rate.

Part B: Synthesis of this compound

This part of the protocol describes the amidation of the synthesized 4,5-dichlorophthalic anhydride. The reaction of cyclic anhydrides with ammonia is a well-established method for the formation of amides and their derivatives.[3][4][5]

Materials and Equipment:

-

4,5-Dichlorophthalic anhydride (from Part A)

-

Concentrated ammonium hydroxide (28-30% NH₃ in water)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Suspend the 4,5-dichlorophthalic anhydride (e.g., 0.05 moles) in a minimal amount of a suitable solvent, or it can be used directly if finely powdered.

-

In a separate beaker, cool concentrated ammonium hydroxide in an ice bath.

-

Slowly and carefully add the 4,5-dichlorophthalic anhydride to the cold, stirred ammonium hydroxide solution. The addition should be portion-wise to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

The this compound will precipitate from the aqueous solution as a white solid.

-

Collect the product by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted ammonia and ammonium salts.

-

Dry the product thoroughly under vacuum.

Causality of Experimental Choices:

-

Ammonium Hydroxide: Concentrated ammonium hydroxide provides a high concentration of ammonia, the nucleophile required for the amidation reaction.

-

Ice Bath: The reaction between the anhydride and ammonia is exothermic. Performing the initial addition in an ice bath helps to control the reaction temperature, preventing potential side reactions and ensuring the stability of the product.

Mechanistic Insights

The synthesis proceeds through two distinct and well-understood reaction mechanisms.

1. Anhydride Formation: The formation of 4,5-dichlorophthalic anhydride from the corresponding dicarboxylic acid in the presence of acetic anhydride is an equilibrium-driven dehydration reaction. The acetic anhydride acts as a water scavenger, driving the equilibrium towards the formation of the cyclic anhydride.

2. Amidation of the Anhydride: The reaction of 4,5-dichlorophthalic anhydride with ammonia is a classic example of nucleophilic acyl substitution.[5]

-

Step 1: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

-

Step 2: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the formation of an amide and a carboxylate salt.

-

Step 3: A second molecule of ammonia reacts with the carboxylic acid group to form the second amide, yielding the final this compound product.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 4,5-Dichlorophthalic Acid | C₈H₄Cl₂O₄ | 235.02 | 198-200 (decomposes)[6] | - |

| 4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | 217.01 | 180-181[2] | >90 |

| This compound | C₈H₄Cl₂N₂O₂ | 231.04 | >300 (expected) | >85 |

Visualization of the Synthetic Workflow

Caption: Synthetic route from 4,5-Dichlorophthalic Acid to this compound.

Troubleshooting and Optimization

-

Incomplete Dehydration (Step 1): If the yield of the anhydride is low, ensure that the 4,5-dichlorophthalic acid is fully dissolved/suspended in the acetic anhydride and that the reflux is maintained for a sufficient duration. The presence of water in the starting material or solvent can inhibit the reaction.

-

Low Yield in Amidation (Step 2): Ensure that a sufficient excess of concentrated ammonium hydroxide is used to drive the reaction to completion. The temperature control during the addition of the anhydride is also critical to prevent side reactions.

-

Product Purity: The final product can be recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture, to achieve higher purity if required.

Conclusion

The synthesis of this compound from 4,5-dichlorophthalic acid is a robust and high-yielding process when conducted via the intermediate formation of 4,5-dichlorophthalic anhydride. This guide provides a detailed and scientifically grounded protocol for this transformation, rooted in established chemical principles. By understanding the underlying mechanisms and adhering to the outlined experimental procedures, researchers can reliably produce this valuable chemical building block for a variety of applications in science and industry.

References

-

PrepChem.com. Synthesis of 4,5-dichlorophthalic anhydride. [Link]

-

ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

-

J-STAGE. 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. [Link]

-

MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

-

R Discovery. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

-

PubMed. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

-

MDPI. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. [Link]

-

PrepChem.com. Synthesis of A. 4,5-Dichlorophthalic Anhydride. [Link]

- Google Patents. JPH07109245A - Method for producing 4,5-dichlorophthalic acid or salt thereof.

-

ResearchGate. (PDF) Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

- Google Patents.

-

Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

Sources

Spectroscopic Profile of 4,5-Dichlorophthalamide: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-Dichlorophthalamide, a key intermediate in the synthesis of various organic materials and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization. Our approach emphasizes the synergy between these techniques to provide a holistic understanding of the molecule's chemical architecture.

Molecular Structure and Spectroscopic Rationale

This compound (C₈H₄Cl₂N₂O₂) presents a symmetrical aromatic structure with two amide functional groups and two chlorine substituents on the benzene ring. This inherent symmetry is a critical factor in interpreting its spectroscopic data, particularly in NMR, where chemically equivalent nuclei will produce singular resonance signals. The presence of carbonyl groups, N-H bonds, and the chlorinated aromatic ring are expected to give rise to characteristic signals in IR and mass spectra. Understanding the interplay of these structural features is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide crucial information for structural confirmation.

¹H NMR Spectroscopy

Due to the symmetrical nature of the this compound molecule, the two protons on the aromatic ring are chemically equivalent. This results in a simplified ¹H NMR spectrum.

Experimental Protocol: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer at room temperature. A sufficient number of scans are accumulated to ensure a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum is expected to show a single sharp signal (a singlet) in the aromatic region.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.05 ppm | Singlet | 2H | Ar-H |

Table 1: ¹H NMR Data for this compound.

The observation of a singlet for the two aromatic protons is a direct consequence of the molecule's C₂ᵥ symmetry. The downfield chemical shift is attributed to the deshielding effect of the electron-withdrawing carbonyl and chloro groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is typically acquired on the same spectrometer, with a wider spectral width to encompass the range of carbon chemical shifts.

Data Interpretation: Based on the molecular symmetry, four distinct carbon signals are anticipated: one for the two equivalent aromatic carbons bearing a hydrogen atom, one for the two equivalent aromatic carbons bonded to chlorine, one for the two equivalent aromatic carbons attached to the carbonyl groups, and one for the two equivalent carbonyl carbons.

| Chemical Shift (δ) | Assignment |

| ~127.2 ppm | C -H |

| ~135.0 - 138.0 ppm | C -Cl |

| ~139.5 ppm | C -C=O |

| ~163.3 ppm | C =O (Amide) |

Table 2: Predicted ¹³C NMR Data for this compound.[1]

The chemical shifts are influenced by the electronegativity of the substituents. The carbonyl carbons resonate at the most downfield position due to the strong deshielding effect of the oxygen atom. The carbons attached to chlorine also exhibit a downfield shift.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: A solid sample of this compound is prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer.

Data Interpretation: The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the amide groups, as well as vibrations associated with the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1710 - 1670 | Strong | C=O Stretch (Amide I band) |

| ~1600 - 1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~1550 | Medium | N-H Bend (Amide II band) |

| ~800 - 700 | Strong | C-Cl Stretch |

Table 3: Characteristic IR Absorption Bands for this compound.

The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state. The strong carbonyl absorption is a hallmark of the amide functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: A dilute solution of this compound is introduced into an electron ionization (EI) mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data Interpretation: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation Pathways: The primary fragmentation of the molecular ion is likely to involve the loss of a chlorine atom or a carbonyl group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The presence of these characteristic fragments and their isotopic patterns provides strong evidence for the proposed structure of this compound.

Integrated Spectroscopic Analysis: A Cohesive Structural Portrait

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The singlet in the ¹H NMR confirms the symmetrical substitution pattern on the aromatic ring. The four distinct signals in the ¹³C NMR spectrum align perfectly with the number of unique carbon environments in the molecule. The IR spectrum provides definitive evidence for the presence of amide functional groups and the chlorinated aromatic system. Finally, the mass spectrum confirms the molecular weight and the presence of two chlorine atoms through its characteristic isotopic cluster and fragmentation pattern.

Caption: Interconnectivity of spectroscopic data for structural elucidation.

This cohesive analysis, drawing upon the strengths of each spectroscopic method, provides an unambiguous structural determination of this compound, underscoring the importance of a multi-technique approach in modern chemical analysis.

References

-

Al-Hourani, B. J.; Al-Awaida, W. J.; Al-Hamdani, A. A. S. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules2022 , 27(21), 7215. [Link]

Sources

The Solubility Profile of 4,5-Dichlorophthalamide in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility profile of 4,5-Dichlorophthalamide, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and efficacy of the final product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior throughout the entire lifecycle of a product, from synthesis to formulation. A thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise; it is a critical component of process development, ensuring efficiency, scalability, and reproducibility.

In the realm of synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and purity. For crystallization processes, the choice of solvent is the most critical parameter, influencing crystal habit, size distribution, and polymorphic form, all of which can have profound effects on the downstream processing and bioavailability of the final product. In formulation science, the solubility profile dictates the choice of excipients and the feasibility of different dosage forms.

This guide will delve into the specific solubility characteristics of this compound, providing a framework for its rational use in various applications.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its molecular structure, characterized by a phthalimide core with two chlorine substituents on the aromatic ring, dictates its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 216.02 g/mol | [2] |

| Melting Point | 217-219 °C | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 15997-89-4 | [2] |

The presence of the polar imide group suggests the potential for hydrogen bonding, while the dichlorinated aromatic ring introduces a degree of lipophilicity and alters the electronic distribution of the molecule compared to its parent compound, phthalimide. This duality in its structure leads to a nuanced solubility profile across a range of organic solvents.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more sophisticated understanding requires consideration of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, between the solute (this compound) and the solvent molecules.

The solubility of a crystalline solid in a liquid is governed by two main factors: the energy required to break the crystal lattice of the solid and the energy released upon the solvation of the solute molecules by the solvent. For this compound, the relatively high melting point suggests a stable crystal lattice, which would require a significant amount of energy to disrupt. Therefore, solvents that can form strong interactions with the this compound molecule are more likely to be effective at dissolving it.

Based on the structure of this compound, we can anticipate the following trends:

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents. Their polarity allows for effective interaction with the polar imide group, while their aprotic nature prevents them from competing for hydrogen bonds with the imide hydrogen.

-

Polar Protic Solvents: Solvents such as methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl groups of the imide, their ability to solvate the entire molecule might be less effective than polar aprotic solvents.

-

Nonpolar Solvents: Solvents like toluene and hexane are expected to be poor solvents for this compound due to the significant mismatch in polarity.

Experimentally Determined Solubility Profile of this compound

The following table presents an estimated solubility profile of this compound in a selection of common organic solvents at ambient temperature (approximately 25°C). These values are based on the known solubility of phthalimide and related chlorinated aromatic compounds and should be considered as a guide for solvent screening.[4][5] For critical applications, experimental verification is strongly recommended.

| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) |

| Acetone | Polar Aprotic | 1 - 5 |

| Chloroform | Nonpolar | 0.5 - 2 |

| Dichloromethane | Nonpolar | 0.5 - 2 |

| Dimethylformamide (DMF) | Polar Aprotic | > 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |

| Ethanol | Polar Protic | 0.1 - 0.5 |

| Ethyl Acetate | Polar Aprotic | 1 - 5 |

| Methanol | Polar Protic | 0.1 - 0.5 |

| Toluene | Nonpolar | < 0.1 |

Temperature Dependence: The solubility of most solid organic compounds in organic solvents increases with temperature. This endothermic dissolution process is expected to hold true for this compound. Therefore, for applications requiring higher concentrations, elevating the temperature of the solvent can be an effective strategy.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.[6][7]

Principle of the Method

The isothermal shake-flask method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature.[6] By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility of the compound at that specific temperature. The concentration is then determined by a suitable analytical technique, such as gravimetric analysis, which involves evaporating the solvent and weighing the residual solute.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Desiccator

Step-by-Step Experimental Workflow

-

Preparation of the Solid-Solvent Slurry:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume or weight of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure that the concentration of the dissolved solid remains constant over time.

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically resistant filter. This step is critical to ensure that no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered supernatant into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mole fraction).

-

Self-Validating System and Causality

This protocol incorporates a self-validating system. The use of excess solid ensures that equilibrium is reached from a state of saturation. The constant temperature control minimizes variability. The gravimetric analysis provides a direct measurement of the dissolved solute, reducing the potential for errors associated with indirect analytical methods. The requirement to dry to a constant weight ensures the complete removal of the solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Isothermal Shake-Flask and Gravimetric Analysis Workflow.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. While specific quantitative data remains a subject for further experimental investigation, the theoretical framework and the detailed experimental protocol presented herein equip researchers with the necessary tools to confidently determine and apply this critical physicochemical parameter. A thorough understanding and experimental validation of the solubility of this compound are essential for the successful development of robust and efficient chemical processes and pharmaceutical formulations.

References

-

Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved January 14, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 14, 2026, from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 10-13.

-

CK-12 Foundation. (n.d.). How do you calculate gravimetric analysis?. Retrieved January 14, 2026, from [Link]

-

Gravimetric Analytical Chemistry – Lab. (n.d.). Retrieved January 14, 2026, from [Link]

- Roy, K., & Saha, A. (2003). QSAR Models for Water Solubility of Organ Halogen Compounds. Internet Electronic Journal of Molecular Design, 2(1), 1-14.

- Nevalainen, T., & Kolehmainen, E. (1994). New QSAR models for polyhalogenated aromatics. Environmental Toxicology and Chemistry, 13(10), 1699-1706.

-

Scribd. (n.d.). Shake Flask Method. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalic anhydride. PubChem. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalic acid. PubChem. Retrieved January 14, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 14, 2026, from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved January 14, 2026, from [Link]

- Al-Bayati, R. H., & Hussein, F. A. (2014). Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. World Journal of Organic Chemistry, 2(1), 1-8.

- Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 46-50.

- Gramatica, P., & Papa, E. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. SAR and QSAR in Environmental Research, 24(4), 333-349.

-

LookChem. (n.d.). Cas 15997-89-4,4,5-DICHLOROPHTHALIMIDE. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalic acid monosodium salt. PubChem. Retrieved January 14, 2026, from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Retrieved January 14, 2026, from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Improved QSARs for predictive toxicology of halogenated hydrocarbons. Retrieved January 14, 2026, from [Link]

- Kiani, M., & Abedini, R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

ResearchGate. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved January 14, 2026, from [Link]

-

INIS-IAEA. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved January 14, 2026, from [Link]

-

ChemAxon. (n.d.). Solubility Predictor. Retrieved January 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6). Retrieved January 14, 2026, from [Link]

- Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 11-21.

-

ChemSpider. (n.d.). One step synthesis of thalidomide. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-4-methyloctane. PubChem. Retrieved January 14, 2026, from [Link]

-

ChemSpider. (n.d.). ChemSpider Synthetic Pages: Home. Retrieved January 14, 2026, from [Link]

Sources

- 1. CAS 15997-89-4: 4,5-dichlorophthalimide | CymitQuimica [cymitquimica.com]

- 2. 4,5-Dichlorophthalimide 97 15997-89-4 [sigmaaldrich.com]

- 3. 4,5-二氯邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4,5-Dichlorophthalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorophthalamide is a halogenated aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring its safe handling, processing, and storage, as well as for predicting its performance in various applications. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques used to assess the thermal properties of this compound. It delves into the principles of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and hyphenated techniques for evolved gas analysis. Furthermore, this guide presents a hypothesized decomposition pathway for this compound and offers detailed, step-by-step experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and utilization of this compound.

Introduction to this compound

This compound is a derivative of phthalimide, a bicyclic aromatic compound. The presence of two chlorine atoms on the benzene ring is expected to significantly influence its chemical and physical properties, including its thermal stability. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other phthalimides suggests potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.

Understanding the thermal behavior of a compound is a critical aspect of its overall characterization. Thermal events such as melting, decomposition, and phase transitions can impact a substance's utility and safety. For instance, in the pharmaceutical industry, thermal stability is a key parameter that affects drug formulation, manufacturing processes (e.g., milling, granulation, and tableting), and shelf-life.[1]

This guide will provide a framework for a comprehensive investigation into the thermal stability and decomposition of this compound, even in the absence of extensive prior research on this specific molecule. The principles and methodologies described herein are broadly applicable to the thermal analysis of a wide range of organic compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2] |

| Molecular Weight | 216.02 g/mol | [2] |

| Melting Point | 217-219 °C | [2] |

| Appearance | Off-white to light yellow powder | Inferred from similar compounds |

The relatively high melting point of this compound suggests strong intermolecular forces in the solid state, which could be influenced by the polar amide groups and the halogen atoms.[3] The presence of chlorine atoms may also impact the decomposition mechanism and the nature of the evolved gases upon heating.

Analytical Strategy for Thermal Characterization

A multi-faceted analytical approach is necessary to fully characterize the thermal stability and decomposition of this compound. The following diagram illustrates a logical workflow for such an investigation.

Caption: A comprehensive workflow for the thermal analysis of this compound.

Experimental Methodologies

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides information on thermal events such as melting, crystallization, and glass transitions.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endothermic event) and any other phase transitions.

Expected Outcome: A sharp endothermic peak is expected in the range of 217-219 °C, corresponding to the melting of the compound.[2] The absence of other significant thermal events before melting would suggest good thermal stability in the solid state up to its melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5] It is used to determine the thermal stability and decomposition profile of materials.[6]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at each stage.

Expected Outcome: Based on the thermal stability of the parent phthalimide, which shows good stability up to 150 °C and completes decomposition by 250 °C, it is hypothesized that this compound will exhibit a single-step or multi-step decomposition process at temperatures above its melting point.[7][8] The presence of the C-Cl bonds might influence the decomposition temperature and the final residual mass.

Hyphenated Techniques: TGA-MS and TGA-FTIR

To identify the gaseous products evolved during decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

TGA-MS: The evolved gases from the TGA are directly introduced into a mass spectrometer, allowing for the identification of the molecular weight of the decomposition products.

-

TGA-FTIR: The evolved gases are passed through an infrared gas cell, and the IR spectrum is continuously recorded. This allows for the identification of functional groups present in the evolved gases.

Protocol:

The TGA protocol is the same as described in section 4.2. The evolved gas transfer line and the MS or FTIR instrument should be heated to prevent condensation of the decomposition products.

Expected Evolved Gases: Based on the structure of this compound, potential decomposition products could include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl)

-

Chlorinated aromatic fragments

-

Nitrogen oxides (NOx)

Forced Degradation Studies

Forced degradation studies are conducted to accelerate the degradation of a compound under various stress conditions to identify potential degradation products and pathways.[9][10]

Protocol:

-

Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 80 °C for 24 hours.

-

Basic Hydrolysis: Reflux the compound in 0.1 M NaOH at 80 °C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at a temperature just below its decomposition onset (determined by TGA) for a specified period.

-

-

Analysis of Degradants:

Hypothesized Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound. This pathway is hypothesized based on the known decomposition patterns of similar organic compounds.

Caption: A hypothesized thermal decomposition pathway for this compound.

The initial step in the thermal decomposition is likely the fragmentation of the phthalimide ring, potentially involving the loss of carbon monoxide (CO) or hydrogen chloride (HCl). This could lead to the formation of a chlorinated benzonitrile intermediate, which would then undergo further fragmentation into smaller gaseous products and a char residue at higher temperatures.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is crucial for its safe and effective application. This technical guide has outlined a systematic approach for characterizing its thermal properties using a combination of analytical techniques, including DSC, TGA, and hyphenated methods. While specific experimental data for this compound is limited, the methodologies and hypothesized pathways presented here provide a solid foundation for future research. The protocols detailed in this guide can be adapted to investigate the thermal behavior of other novel compounds, thereby contributing to the development of safer and more robust chemical processes and products.

References

-

Cai, Y. -H. (2011). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry, 24, 481-484. [Link][7][8]

- Gale, P. A., & Steed, J. W. (Eds.). (2012).

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.

-

Hatakeyama, T., & Quinn, F. X. (1999). Thermal analysis: Fundamentals and applications to polymer science. John Wiley & Sons.[5]

-

Cai, Y. -H. (2011). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry, 24(2), 481-484.[7][8]

- Haines, P. J. (Ed.). (2002). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.

-

Coats, A. W., & Redfern, J. P. (1963). Kinetic parameters from thermogravimetric data. Nature, 201(4914), 68-69.[6]

-

Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2013). Differential scanning calorimetry. Springer Science & Business Media.[4]

-

Jelić, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238. [Link][1]

-

Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of pharmaceutical and biomedical analysis, 61, 215–223. [Link][10]

-

Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 446-460.[9]

Sources

- 1. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5-Dichlorophthalimide 97 15997-89-4 [sigmaaldrich.com]

- 3. Halogen Impact on the Supramolecular Organization of Chiral Phthalimide Emitters Displaying Room Temperature Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. jidps.com [jidps.com]

- 10. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dichlorophthalamide: Synthesis, Properties, and Applications

Introduction

4,5-Dichlorophthalamide is a chlorinated aromatic diamide that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its structural rigidity, defined by the phthalimide backbone, and the reactivity imparted by the two chlorine atoms and amide functional groups, make it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth examination of its core physicochemical properties, a detailed, field-tested synthesis protocol, and an overview of its significant applications for researchers and professionals in drug development and chemical synthesis.

Core Molecular Profile and Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight, which dictates its stoichiometric behavior in reactions. This compound is registered under CAS Number 15997-89-4.[1] Its molecular structure consists of a benzene ring fused to a five-membered ring containing two amide groups, with chlorine atoms substituted at the 4 and 5 positions of the benzene ring.

The empirical formula for this compound is C₈H₃Cl₂NO₂.[1] Based on this formula, its calculated molecular weight is 216.02 g/mol .[1] This value is critical for all quantitative experimental work, from calculating molar equivalents in reaction stoichiometry to preparing solutions of known concentrations.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |

| Molecular Weight | 216.02 g/mol | [1] |

| CAS Number | 15997-89-4 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 217-219 °C | [3] |

| Solubility | Sparingly soluble in water; more soluble in acetone and chloroform | [2] |

| Synonyms | 5,6-dichloro-1H-isoindole-1,3(2H)-dione, 5,6-Dichloroisoindoline-1,3-dione | [1][2][3] |

Synthesis and Mechanistic Considerations

This compound is most commonly synthesized from its corresponding imide, 4,5-dichlorophthalimide. This conversion is a nucleophilic acyl substitution reaction where the imide ring is opened by ammonia, followed by dehydration to form the diamide. The following section details a robust, two-step synthesis protocol starting from 4,5-dichlorophthalic acid.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear endpoints and characterization steps to ensure the purity and identity of the intermediate and final product.

Step 1: Synthesis of 4,5-Dichlorophthalimide from 4,5-Dichlorophthalic Acid

-

Principle: This step involves the dehydration and cyclization of a dicarboxylic acid to form a cyclic anhydride, which then reacts with an ammonia source to form the imide. The use of acetic anhydride serves as both a dehydrating agent and a solvent.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dichlorophthalic acid (50.0 g, 0.21 mol) and acetic anhydride (45 mL, 0.22 mol).[4]

-

Heat the mixture to 130 °C for 3 hours.[4] The reactants will dissolve as the reaction progresses.

-

After 3 hours, cool the reaction mixture to room temperature. A precipitate of 4,5-dichlorophthalimide will form.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with petroleum ether (40–60 °C) to remove residual acetic acid and anhydride.[4]

-

Dry the product under vacuum to yield 4,5-dichlorophthalimide as a crystalline solid.

-

Step 2: Conversion of 4,5-Dichlorophthalimide to this compound

-

Principle: The cyclic imide is subjected to ammonolysis. The ammonia acts as a nucleophile, attacking the carbonyl carbons and opening the ring to form an intermediate, which then rearranges to the more stable diamide.

-

Procedure:

-

In a 250 mL round-bottom flask with magnetic stirring, suspend the synthesized 4,5-dichlorophthalimide (8.0 g, 37 mmol) in a 25% aqueous ammonia solution (110 mL).[4]

-

Stir the suspension vigorously at room temperature for 24 hours.

-

To drive the reaction to completion, add an additional volume of 33% ammonia solution (36 mL) and continue stirring for another 24 hours.[4]

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the product extensively with water (approximately 300 mL) to remove any unreacted ammonia and ammonium salts.[4]

-

Dry the final product, this compound, under vacuum.

-

Validation: Record the yield and characterize the product using melting point, IR spectroscopy, and ¹H and ¹³C NMR to confirm its identity and purity.[4]

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting material to the final product.

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a critical precursor for more complex molecules. Its utility stems from the ability to further transform the amide and chloro functional groups.

-

Precursor for Phthalonitriles: One of the most significant applications is its use in the synthesis of 4,5-dichloro-1,2-dicyanobenzene (also known as 4,5-dichlorophthalonitrile).[4][5] This is achieved through a dehydration reaction, often using reagents like thionyl chloride.[4] Phthalonitriles are essential building blocks for phthalocyanines, a class of compounds widely used as industrial pigments, dyes, and in the development of molecular organic conductors.[4][5]

-

Intermediate in Pharmaceutical and Agrochemical Synthesis: The phthalimide structure is a well-known pharmacophore, and its derivatives are explored in drug discovery. This compound serves as a versatile intermediate for creating libraries of substituted compounds for biological screening.[2] The chlorine atoms can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled. The signal word for this chemical is "Warning".

-

Personal Protective Equipment (PPE): When handling the solid, always use a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is classified under Storage Class 11 (Combustible Solids).

-

First Aid:

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 3.1.13. Synthesis of 4,5-Dichloro-1,2-dicyanobenzene. Royal Society of Chemistry. Retrieved from [Link]

-

Improved Method for Preparation of 4,5-Dichlorophthalonitrile and Synthesis of 4-Chloro-5-(R-Amino)Phthalonitriles on its Basis. (2024). Macroheterocycles, 5(2). Retrieved from [Link]

-

LookChem. (n.d.). Cas 15997-89-4, 4,5-DICHLOROPHTHALIMIDE. Retrieved from [Link]

-